molecular formula C17H17BrN2O B8395701 4-bromo-2-(4-isopropyl-phenyl)-7-methoxy-1H-benzoimidazole

4-bromo-2-(4-isopropyl-phenyl)-7-methoxy-1H-benzoimidazole

Cat. No. B8395701
M. Wt: 345.2 g/mol
InChI Key: WFKFLPVFEYSZSK-UHFFFAOYSA-N
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Patent
US08030497B2

Procedure details

A solution of 1.44 g (3.97 mmol) N-(2-amino-3-bromo-6-methoxy-phenyl)-4-isopropyl-benzamide in 25 ml glacial acetic acid is stirred at 100° C. for 3 h. The reaction mixture is cooled to room temperature 200 ml ethyl acetate is added. The solution is washed with 4N NaOH (2×) and with water and brine, dried over MgSO4, filtered and concentrated in vacuo. The residue is purified by flash-chromatography on silica gel (hexane:EtOAc=2:1) to afford 1.12 g of the title compound as slightly reddish solid.
Name
N-(2-amino-3-bromo-6-methoxy-phenyl)-4-isopropyl-benzamide
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([Br:8])=[CH:6][CH:5]=[C:4]([O:9][CH3:10])[C:3]=1[NH:11][C:12](=O)[C:13]1[CH:18]=[CH:17][C:16]([CH:19]([CH3:21])[CH3:20])=[CH:15][CH:14]=1.C(OCC)(=O)C>C(O)(=O)C>[Br:8][C:7]1[C:2]2[N:1]=[C:12]([C:13]3[CH:18]=[CH:17][C:16]([CH:19]([CH3:21])[CH3:20])=[CH:15][CH:14]=3)[NH:11][C:3]=2[C:4]([O:9][CH3:10])=[CH:5][CH:6]=1

Inputs

Step One
Name
N-(2-amino-3-bromo-6-methoxy-phenyl)-4-isopropyl-benzamide
Quantity
1.44 g
Type
reactant
Smiles
NC1=C(C(=CC=C1Br)OC)NC(C1=CC=C(C=C1)C(C)C)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
WASH
Type
WASH
Details
The solution is washed with 4N NaOH (2×) and with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash-chromatography on silica gel (hexane:EtOAc=2:1)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=2NC(=NC21)C2=CC=C(C=C2)C(C)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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